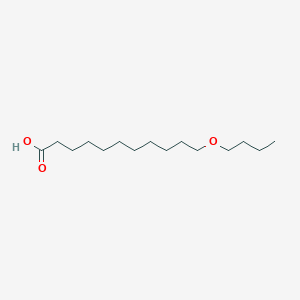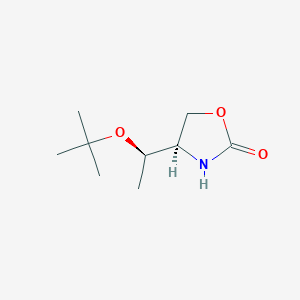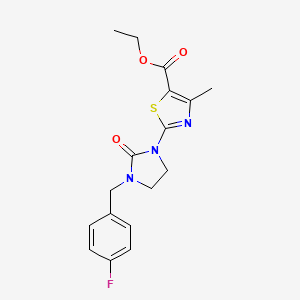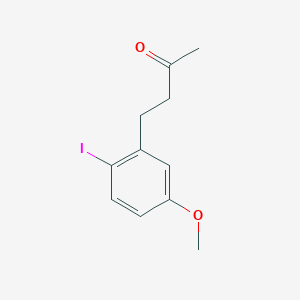
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl nitrite or isoamyl nitrite. The reaction is usually carried out under mild conditions and can be catalyzed by metals such as copper (I) or ruthenium (II) .
Industrial Production Methods
the general principles of isoxazole synthesis, such as the use of metal catalysts and eco-friendly synthetic strategies, can be applied to scale up the production of this compound .
化学反应分析
Types of Reactions
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the isoxazole ring .
相似化合物的比较
Similar Compounds
3,5-Dimethylisoxazole: Known for its analgesic properties.
4,5-Diphenylisoxazole: Used in anti-inflammatory applications.
3,4,5-Trisubstituted Isoxazoles: These compounds have diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a carbomethoxy group and a cyanophenyl group makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C12H8N2O3 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
methyl 3-(3-cyanophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-14-11(10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3 |
InChI 键 |
UFOKNGQFVSMFMS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CON=C1C2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


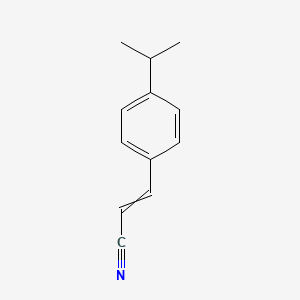
![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)propanamide](/img/structure/B8675227.png)
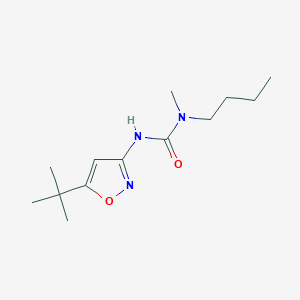
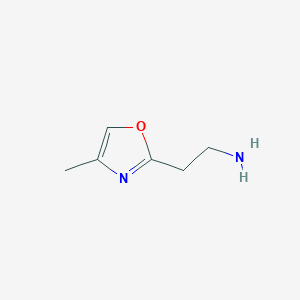
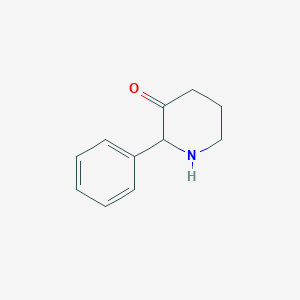

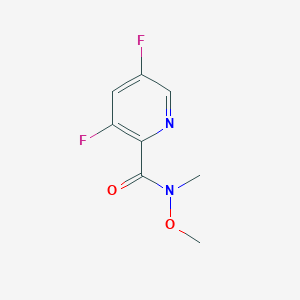
![7-(hydroxymethyl)-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B8675261.png)
